Cytotoxicity & Cytoprotection: THDCA vs. TUDCA in HepG2
In a direct head-to-head study using the HepG2 human hepatocyte cell line, THDCA and its closest structural and functional analog, TUDCA, exhibited distinct and statistically significant differences in both intrinsic cytotoxicity and cytoprotective efficacy. At an 800 µM concentration with exposure prolonged to 72 hours, THDCA induced significantly higher aspartate transaminase (AST) release than TUDCA, indicating a greater intrinsic cytotoxic potential under prolonged stress [1]. Conversely, in a cytoprotection assay against deoxycholic acid (DCA)-induced toxicity, TUDCA at 50 µM was significantly more effective at reducing AST release than an equimolar dose of THDCA [1].
| Evidence Dimension | Intrinsic Cytotoxicity (72h AST release) |
|---|---|
| Target Compound Data | 4.50 ± 1.13 tcv (time control value) |
| Comparator Or Baseline | TUDCA: 1.80 ± 0.43 tcv |
| Quantified Difference | 2.5-fold higher (P < 0.01) |
| Conditions | HepG2 cells, 800 µmol/L, 72h incubation |
Why This Matters
This data demonstrates that TUDCA is a superior cytoprotectant against DCA toxicity but also has a lower intrinsic cytotoxic potential over extended periods, guiding selection based on the specific experimental stressor and duration.
- [1] Carubbi F, Guicciardi ME, Concari M, Loria P, Bertolotti M, Carulli N. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line. Biochim Biophys Acta. 2002 Jan 30;1580(1):31-9. View Source
